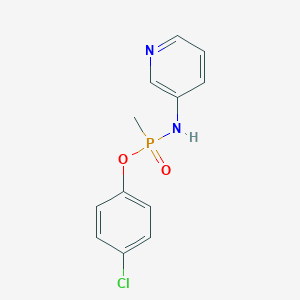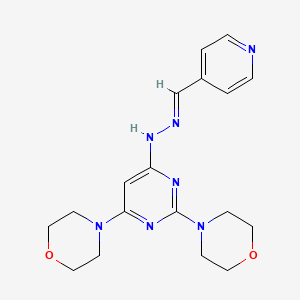
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as DIPYH, is a chemical compound that has been widely studied for its potential therapeutic applications. DIPYH is a hydrazone derivative of isonicotinaldehyde, and it has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone may exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in lab experiments is its broad spectrum of biological activities. isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for various research applications. However, one of the limitations of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone.
Direcciones Futuras
There are several potential future directions for the research on isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One possible direction is to investigate the mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in more detail, with the aim of identifying potential therapeutic targets. Another possible direction is to explore the use of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in combination with other drugs or therapies, with the aim of enhancing its therapeutic efficacy. Additionally, further studies are needed to determine the potential side effects and toxicity of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, as well as its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone involves the reaction of isonicotinaldehyde with hydrazine hydrate and 4-morpholinecarboxaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2,6-dimorpholin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-19-4-2-15(1)14-20-23-16-13-17(24-5-9-26-10-6-24)22-18(21-16)25-7-11-27-12-8-25/h1-4,13-14H,5-12H2,(H,21,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJUCPTYLIQJP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
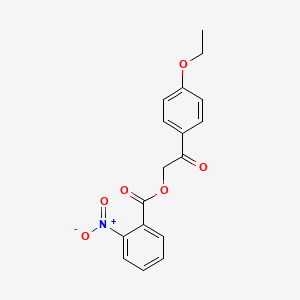
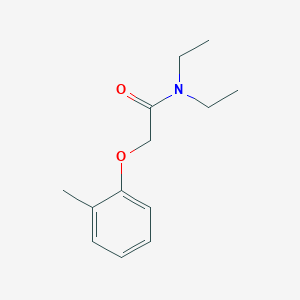
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)

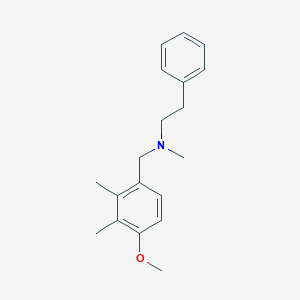
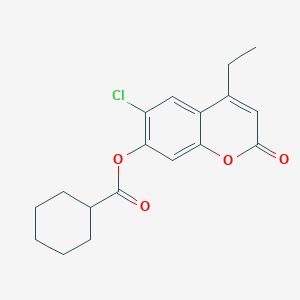
![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)

![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)


